Negligible Antiviral Activity vs. Parent Efavirenz: Defining a Non-Pharmacologically Active Metabolite
rac 7,14-Dihydroxy Efavirenz demonstrates negligible anti-HIV activity compared to the parent drug efavirenz. In an HIV-1 GFP single-round infectivity assay, the parent compound efavirenz potently inhibits viral replication, whereas 7,14-dihydroxyefavirenz (reported as 8,14-dihydroxyefavirenz) shows no significant pharmacologic activity [1]. This functional distinction is critical for its use as an analytical standard and for studies focused on non-antiviral effects.
| Evidence Dimension | Antiviral Activity |
|---|---|
| Target Compound Data | No significant pharmacologic activity |
| Comparator Or Baseline | Efavirenz (parent drug): Potent inhibitor of HIV-1 replication |
| Quantified Difference | Not applicable (activity present vs. absent) |
| Conditions | HIV-1 GFP single-round infectivity assay in TZM-bl cells |
Why This Matters
This establishes rac 7,14-dihydroxy efavirenz as a critical negative control for antiviral activity screens and confirms its sole utility lies in metabolic, toxicological, and analytical investigations, not therapeutic replacement.
- [1] Avery LB, VanAusdall JL, Hendrix CW, Bumpus NN. Compartmentalization and antiviral effect of efavirenz metabolites in blood plasma, seminal plasma, and cerebrospinal fluid. Drug Metab Dispos. 2013 Feb;41(2):422-9. View Source
